2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine
Description
2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine is a complex organic compound that features a quinazoline core structure
Properties
IUPAC Name |
2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6/c1-2-12-25-22(10-1)29-13-5-7-18(29)15-26-20-8-3-9-21-19(20)16-27-23(28-21)17-6-4-11-24-14-17/h1-2,4-7,10-14,16,20,26H,3,8-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQCYGPLNGNZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CC=CN4C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the pyridine and pyrrole substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline rings.
Scientific Research Applications
2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-quinazolin-4-amine
- 2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Uniqueness
2-pyridin-3-yl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
